![molecular formula C20H14FN3O3S B2364357 3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide CAS No. 1795345-47-9](/img/structure/B2364357.png)

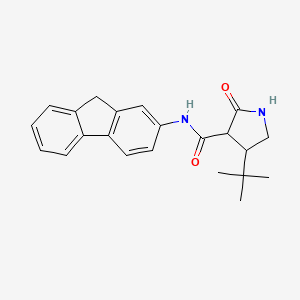

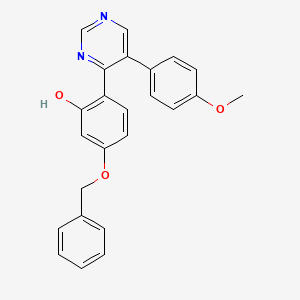

3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of quinoxaline . Quinoxaline derivatives have been studied for their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Synthesis Analysis

Quinoxaline derivatives can be synthesized from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis

The compound is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . It has a molecular formula of C20H14FN3O3S and a molecular weight of 395.41.Chemical Reactions Analysis

The synthetic approaches to this compound include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H14FN3O3S and a molecular weight of 395.41. More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

High-Energy Lithium Metal Batteries

The compound has been utilized in the development of high-voltage lithium metal batteries (LMBs). It serves as an additive to optimize the electrode-electrolyte interface, which is crucial for enhancing the energy density and cycle life of LMBs . The additive helps form a dense and robust solid electrolyte interface (SEI) rich in LiF, which suppresses lithium dendrite growth. Additionally, it aids in forming Li₃N and LiBO₂, which improve Li⁺ conductivity through the SEI and cathode electrolyte interface (CEI).

Antitumor and Cytotoxic Activities

Quinoxaline derivatives, including those related to the compound, have shown promising antitumor and cytotoxic activities. They have been synthesized and tested for their effectiveness against various human tumor cell lines, demonstrating significant potential in cancer treatment .

Antiviral and Anti-inflammatory Properties

Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones, a core structure related to the compound, have highlighted its potential therapeutic properties. These include antiviral and anti-inflammatory activities, which are of great interest for the development of new medications .

Pharmaceutical Drug Development

The compound’s structure is conducive to modification, making it a valuable scaffold for the development of a wide range of pharmaceutical drugs. Its versatility allows for the creation of drugs with various biological activities, including antimicrobial, antifungal, and antiretroviral properties .

Green Chemistry Synthesis

The compound can be synthesized using principles of green chemistry, which emphasizes environmentally friendly methods. This approach not only reduces the environmental impact but also enhances the sustainability of the chemical production process .

Bioorganic Chemistry

In bioorganic chemistry, the compound’s quinoxaline moiety plays a critical role. It serves as a core unit for the development of novel derivatives with multifunctional properties, targeting a wide spectrum of biological importance. This includes activities against microorganisms, receptors, and various diseases, paving the way for further drug discovery .

Wirkmechanismus

Zukünftige Richtungen

Quinoxaline derivatives show very interesting biological properties (antiviral, anticancer, and antileishmanial), ensuring them a bright future in medicinal chemistry . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O3S/c21-13-6-5-7-14(12-13)28(26,27)24-16-9-2-1-8-15(16)19-20(25)23-18-11-4-3-10-17(18)22-19/h1-12,24H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYUBGVDMZOLTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)

![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

![2-[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2364282.png)

![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)

![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)